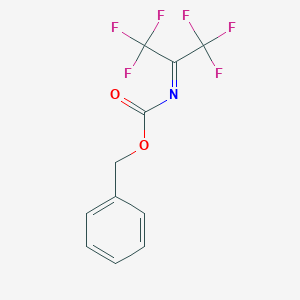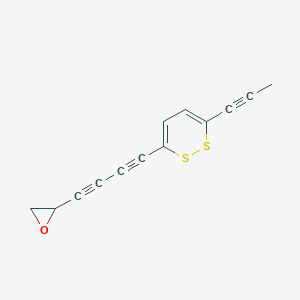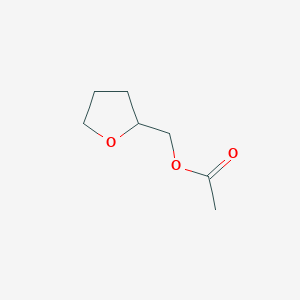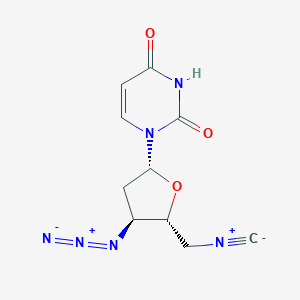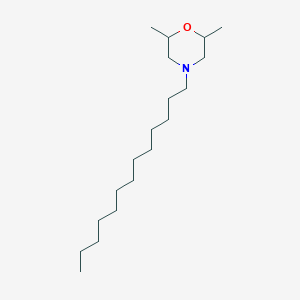
三代吗啉
描述
Tridemorph is a fungicide used to control Erysiphe graminis . It was developed by BASF in the 1960s under the trade name Calixin . The World Health Organization has categorized it as a Class II “moderately hazardous” pesticide because it is believed harmful if swallowed and can cause irritation to skin and eyes .
Molecular Structure Analysis
Tridemorph has a molecular formula of C19H39NO . It belongs to the class of morpholines and is a 2,6-dimethylmorpholine in which the hydrogen attached to the nitrogen is replaced by a tridecyl group .Chemical Reactions Analysis
Tridemorph reacts with iodine in chloroform solution giving a yellowish addition compound which with starch solution gives an intense blue colored spot . It can also be detected with methyl orange as a yellow spot and with bromophenol blue as an intense blue spot .Physical And Chemical Properties Analysis
Tridemorph is a yellow, oily liquid, with a slight amine-like odor . It has a boiling point of 134 ºC/0.4 mmHg . Its vapor pressure is 12 mPa at 20 °C . It is miscible with ethanol, acetone, ethyl acetate, cyclohexane, diethyl ether, benzene, chloroform, olive oil .科学研究应用
Fungicide in Agriculture
Tridemorph is a systemic morpholine fungicide used in crops . It’s used to control a variety of fungal diseases that affect crops, enhancing the overall yield and quality of agricultural products .
Residue Analysis in Agricultural Commodities
Tridemorph residues in agricultural commodities can be determined using various analytical methods . These methods involve extraction with acetonitrile, partitioning with saline water, and purification using an aminopropyl (NH2) SPE cartridge . This allows for the detection and quantification of Tridemorph residues, ensuring the safety of the food supply .
Residue Analysis in Tea Samples
Similar to agricultural commodities, Tridemorph residues in tea samples can also be determined . The developed method was applied successfully to the identification of Tridemorph in real tea samples obtained from different sources . This ensures the safety of tea as a beverage .
Detection using Thin Layer Chromatography
Tridemorph can be detected using thin layer chromatography . In this method, Tridemorph reacts with iodine in chloroform solution, giving a yellowish addition compound. This compound, when reacted with a starch solution, gives an intense blue colored spot . This method has a detection limit of 5 µg .
Liquid Chromatograph-Electrospray Ionization-Tandem Mass Spectrometry
Tridemorph can be detected and quantified using Liquid Chromatograph-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . This method provides a reliable and sensitive way to determine Tridemorph residues in various samples .
Food Safety Assurance
The determination of Tridemorph residues in food samples is crucial for ensuring food safety . By detecting and quantifying Tridemorph residues, regulatory authorities can ensure that the levels of this fungicide in food products are within acceptable limits .
作用机制
Target of Action
Tridemorph, a systemic fungicide, primarily targets the sterol biosynthesis pathway in fungi . It specifically inhibits the enzymes cycloeucalenol-obtusifoliol isomerase and sterol Δ8→Δ7 isomerase . These enzymes play crucial roles in the biosynthesis of sterols, which are essential components of fungal cell membranes .
Mode of Action
Tridemorph disrupts the normal function of the fungal cell membrane by altering its sterol composition . It inhibits the isomerization reactions in sterol biosynthesis, leading to the accumulation of Δ8-sterols and 9β,19-cyclopropyl sterols . This alteration in sterol composition adversely affects the integrity and function of the fungal cell membrane, thereby inhibiting fungal growth .
Biochemical Pathways
Tridemorph affects the sterol biosynthesis pathway in fungi. It inhibits the conversion of cycloeucalenol to obtusifoliol by the enzyme cycloeucalenol-obtusifoliol isomerase, and the Δ8→Δ7 isomerization of sterols by the enzyme sterol Δ8→Δ7 isomerase . This results in the accumulation of Δ8-sterols and 9β,19-cyclopropyl sterols . The presence of these abnormal sterols disrupts the normal function of the fungal cell membrane .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tridemorph is limited. It is known that tridemorph is a systemic fungicide, indicating that it can be absorbed and distributed within the organism to exert its fungicidal effects .
Result of Action
The primary result of Tridemorph’s action is the inhibition of fungal growth. By disrupting the sterol composition of the fungal cell membrane, Tridemorph impairs the normal function of the membrane, leading to inhibited growth of the fungus . In plants, Tridemorph has been shown to cause a significant decrease in the growth of the shoot, primary leaves, and root, but it increases the dry matter content .
Action Environment
Tridemorph is used in various environments to control fungal diseases in crops such as cereals, bananas, tea, vegetables, and ornamentals It’s important to note that Tridemorph is categorized as a Class II “moderately hazardous” pesticide by the World Health Organization due to its potential harm if swallowed and its ability to cause skin and eye irritation .
安全和危害
属性
IUPAC Name |
2,6-dimethyl-4-tridecylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18(2)21-19(3)17-20/h18-19H,4-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOPFCCWCSOHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCN1CC(OC(C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041376 | |
| Record name | 2,6-Dimethyl-4-tridecylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tridemorph | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Tridemorph | |
CAS RN |
24602-86-6, 81412-43-3 | |
| Record name | 2,6-Dimethyl-4-tridecylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24602-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridemorph [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024602866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridemorph [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081412433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridemorph | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethyl-4-tridecylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridemorph | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tridemorph | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tridemorph | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Tridemorph | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of tridemorph against fungi?
A1: Tridemorph primarily acts by inhibiting the biosynthesis of ergosterol [, , ]. Ergosterol is a crucial component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.
Q2: How does tridemorph affect sterol composition in plants?
A2: In maize seedlings treated with tridemorph, a significant shift in sterol composition occurs []. The typical major sterols, Δ5-sterols, are drastically reduced, while 9β,19-cyclopropyl sterols accumulate significantly in both roots and leaves. This suggests that tridemorph interferes with the cycloeucalenol-obtusifoliol isomerase, an enzyme crucial for opening the cyclopropane ring of cyclopropyl sterols.
Q3: Does tridemorph affect organisms that do not synthesize sterols?
A3: Yes, research indicates that tridemorph can inhibit the growth of organisms lacking sterol biosynthesis pathways []. For instance, it has been shown to inhibit glucose and lactate dehydrogenase activities in specific bacteria, suggesting an alternative mode of action beyond sterol biosynthesis inhibition.
Q4: What is the molecular formula and weight of tridemorph?
A4: The molecular formula of tridemorph is C19H39NO, and its molecular weight is 313.52 g/mol.
Q5: How does the formulation of tridemorph influence its efficacy?
A5: Studies show that the formulation of tridemorph can significantly impact its efficacy [, ]. For example, in controlling groundnut leaf spot disease, foliar spraying with tridemorph proved significantly more effective than seed dressing [].
Q6: Does tridemorph exhibit volatile behavior in soil?
A6: Yes, tridemorph exhibits volatile behavior in treated soil, contributing to its efficacy against certain root disease pathogens []. Research indicates that its vapor phase activity is relatively high compared to other fungicides like triadimenol.
Q7: Are there any catalytic applications of tridemorph or its derivatives?
A7: Yes, research suggests that quaternary ammonium bases derived from tridemorph can act as effective catalysts in biodiesel production []. These catalysts demonstrate excellent catalytic activity in transesterification reactions between grease and methanol.
Q8: How does the structure of tridemorph relate to its fungicidal activity?
A8: The long alkyl chain in tridemorph contributes to its lipophilicity, enabling its penetration through fungal cell membranes []. Modifications to this chain can alter its activity and selectivity. For instance, dodemorph, with a shorter alkyl chain, exhibits different uptake and translocation characteristics in barley compared to tridemorph [].
Q9: How does the manufacturing process of tea affect tridemorph residues?
A9: Studies indicate that the manufacturing process of tea significantly influences tridemorph residues []. The drying and heating steps involved can lead to a substantial loss of residues, primarily attributed to tridemorph's relatively high vapor pressure.
Q10: What is the metabolic fate of tridemorph in rats?
A10: Following oral administration, tridemorph is absorbed relatively quickly in rats []. A significant portion of the absorbed dose is excreted within the first 48 hours, primarily through urine and feces. The primary metabolic pathway involves side-chain hydroxylation, while cleavage of the morpholine ring is limited.
Q11: How effective is tridemorph in controlling specific fungal diseases?
A11: Tridemorph has shown efficacy against various fungal diseases, including groundnut leafspots [, ], powdery mildew in barley [, , , ], and safflower rust [, ]. The efficacy varies depending on the pathogen, application method, and environmental factors.
Q12: Has resistance to tridemorph been observed in fungal pathogens?
A12: Yes, resistance to tridemorph has been reported in some fungal pathogens, particularly in Erysiphe graminis f.sp. hordei, the causal agent of barley powdery mildew [, , ]. The development of resistance highlights the importance of resistance management strategies in agricultural practices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B166751.png)

![N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide]](/img/structure/B166756.png)
![6,7,8,9-Tetrahydro-pyrido[1,2,A]indole-7-methanol acetate](/img/structure/B166757.png)


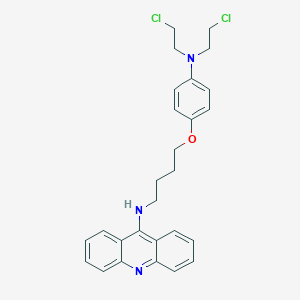
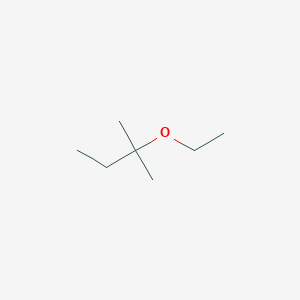
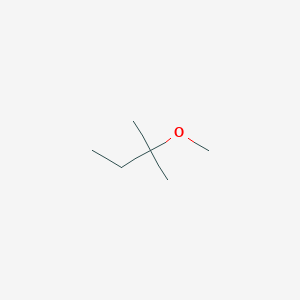
![2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate](/img/structure/B166770.png)
